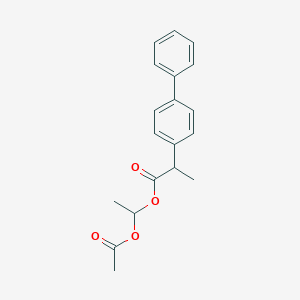
4,4'-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(N,N-dimethylaniline)
Übersicht
Beschreibung
The compound “4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)” has a CAS Number of 2757730-15-5 and a molecular weight of 676.08 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .
Molecular Structure Analysis
The InChI code for “4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)” is 1S/C28H20Br4/c1-17-15-21 (7-13-25 (17)31)28 (22-8-14-26 (32)18 (2)16-22)27 (19-3-9-23 (29)10-4-19)20-5-11-24 (30)12-6-20/h3-16H,1-2H3 .Physical and Chemical Properties Analysis
The compound “4,4’-(2,2-Bis(4-bromophenyl)ethene-1,1-diyl)bis(1-bromo-2-methylbenzene)” is a solid at room temperature . Another similar compound, “4,4’-(2,2-bis(4-bromophenyl)ethene-1,1-diyl)diphenol”, has a molecular weight of 522.22792 .Wissenschaftliche Forschungsanwendungen
Manganese(III)-mediated Intermolecular Cyclization Reactions
Manganese(III)-mediated cyclization reactions of alkenes and active methylene compounds have been explored for synthesizing complex organic structures. The reactions have yielded various cyclic compounds, indicating potential pathways for synthesizing derivatives of complex organic molecules, which could include structures related to the queried compound (Ouyang, Nishino, & Kurosawa, 1997).
Fluorescent pH Indicators for Biomedical Research
Polyvinyl alcohol magnetic microspheres containing fluorescent compounds have been developed for pH measurement, showcasing the utility of such compounds in creating sensitive tools for biomedical research, including potential applications in studying cellular processes like phagocytosis (Laznev, Ignatovich, Kukhta, & Agabekov, 2018).
Photoluminescence for Optoelectronic Applications
The influence of UV irradiation on the optical properties of certain compounds has been studied, providing insights into their applications in optoelectronics. These findings contribute to the understanding of how similar compounds might be used in developing materials for advanced optical devices (El-Mallah, El-Ghamaz, & Waly, 2010).
Antioxidant Properties in Medicinal Chemistry
Research on diphenylmethane derivative bromophenols, including natural products, has highlighted their effective antioxidant power. This demonstrates the potential medicinal chemistry applications of brominated phenolic compounds, which may relate to the structural features of the compound (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Synthesis and Tunable Optical Properties
The synthesis and investigation of triazine derivatives for their two and three-photon absorption properties highlight the possibility of designing organic molecules for multiphoton materials. This suggests avenues for utilizing similar compounds in the development of advanced optical and photonic materials (Zeng, Ouyang, Zeng, Ji, & Ge, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[2,2-bis(4-bromophenyl)-1-[4-(dimethylamino)phenyl]ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Br2N2/c1-33(2)27-17-9-23(10-18-27)30(24-11-19-28(20-12-24)34(3)4)29(21-5-13-25(31)14-6-21)22-7-15-26(32)16-8-22/h5-20H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIMLLGDPCLYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


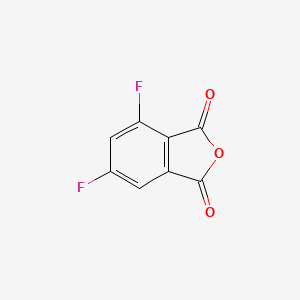
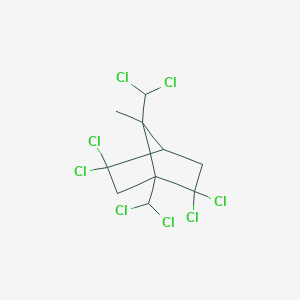

![6-Bromo-3-methyl-1h-imidazo[4,5-b]pyridin-2(3h)-one](/img/structure/B3323629.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno-[3,2-e]pyridine-2-carboxylic acid](/img/structure/B3323635.png)


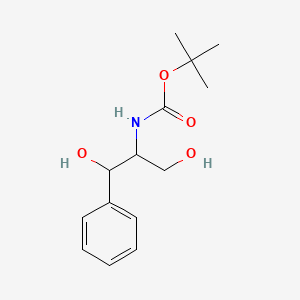
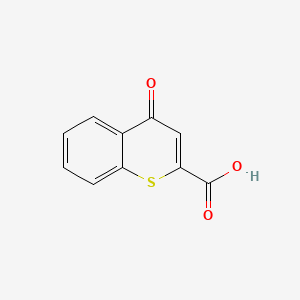

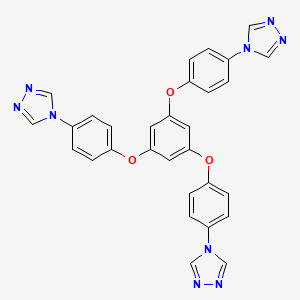

![N-([1,1'-Biphenyl]-4-yl)-2-cyanoacetamide](/img/structure/B3323700.png)
